1-Tridecene

Description

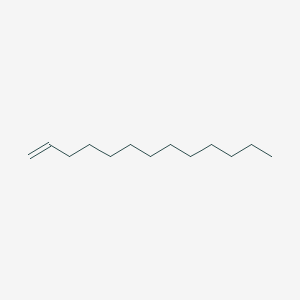

Structure

3D Structure

Properties

IUPAC Name |

tridec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3H,1,4-13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOXUMQBYILCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26 | |

| Record name | 1-TRIDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029235 | |

| Record name | 1-Tridecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Watery colorless liquid with a mild pleasant odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Colorless liquid; [HSDB], Liquid | |

| Record name | 1-TRIDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Tridecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

451 °F at 760 mmHg (USCG, 1999), 232.8 °C @ 760 MM HG mm Hg | |

| Record name | 1-TRIDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TRIDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

175 °F (approx.) (USCG, 1999), 79 °C, Approx 175 °F | |

| Record name | 1-TRIDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TRIDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water; sol in benzene; very sol in ethanol and in ether, In water, 3.67X10-2 mg/L @ 25 °C /Estimated/ | |

| Record name | 1-TRIDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.765 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7658 @ 20 °C | |

| Record name | 1-TRIDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TRIDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.06 [mmHg], 6.38X10-2 mm Hg @ 25 °C /Extrapolated/ | |

| Record name | 1-Tridecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TRIDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, WATERY LIQUID | |

CAS No. |

2437-56-1 | |

| Record name | 1-TRIDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tridecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TRIDECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tridecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tridecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TRIDECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B0U2S314C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-TRIDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Tridecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-11 °F (USCG, 1999), -13 °C | |

| Record name | 1-TRIDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TRIDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Tridecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-Tridecene: A Comprehensive Physicochemical Profile for Researchers

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-tridecene, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with a focus on quantitative data and the methodologies used for their determination.

General and Chemical Properties

1-Tridecene is an unsaturated aliphatic hydrocarbon classified as an alkene.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₆ | [1] |

| Molecular Weight | 182.35 g/mol | [1] |

| IUPAC Name | tridec-1-ene | [1] |

| CAS Number | 2437-56-1 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Mild, pleasant odor | [1] |

Physical and Chemical Data

The following tables provide detailed quantitative data on the key physicochemical properties of 1-tridecene.

Table 2.1: Thermal Properties

| Property | Value | Unit | Conditions | Source(s) |

| Boiling Point | 232 - 233 | °C | at 760 mmHg | [3][4] |

| Melting Point | -13 to -23 | °C | [1][3][4] | |

| Flash Point | 79 | °C | Closed Cup | [1][2][4] |

| Autoignition Temperature | Not available | °C | [4] |

Table 2.2: Density and Refractive Index

| Property | Value | Unit | Conditions | Source(s) |

| Density | 0.766 | g/mL | at 20 °C | [2][4] |

| Specific Gravity | 0.765 - 0.769 | at 20 °C | [2][5] | |

| Refractive Index | 1.4330 - 1.4350 | at 20 °C (D-line) | [1][2][3] |

Table 2.3: Vapor Pressure and Solubility

| Property | Value | Unit | Conditions | Source(s) |

| Vapor Pressure | 0.0638 | mmHg | at 25 °C | [1] |

| Water Solubility | 0.03674 (estimated) | mg/L | at 25 °C | [2] |

| Solubility in Organic Solvents | Soluble in benzene, very soluble in ethanol and ether | [1] |

Table 2.4: Other Physicochemical Properties

| Property | Value | Unit | Source(s) |

| Vapor Density | 6.3 | (Air = 1) | [4] |

| Surface Tension | 24.5 | dynes/cm | [5] |

| LogP (Octanol-Water Partition Coefficient) | 6.59 (Estimated) | [1] |

Experimental Protocols

The determination of the physicochemical properties of 1-tridecene follows standardized methodologies to ensure accuracy and reproducibility. Below are summaries of the typical experimental protocols based on internationally recognized standards.

Determination of Boiling Point

The boiling point of 1-tridecene is determined using methods such as ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids." [6][7][8][9][10]

-

Principle: This test method covers the determination of the distillation (boiling) range of chemically stable organic liquids that boil between 30 and 350°C.[8][9][10]

-

Apparatus: A distillation flask, condenser, graduated cylinder for receiving the distillate, and a calibrated thermometer or temperature sensor.

-

Procedure: A 100 mL sample is placed in the distillation flask. The sample is heated, and the vapor is passed through a condenser. The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds, and the boiling range is determined by recording temperatures at various percentages of the recovered volume. The final boiling point is the maximum temperature observed during the distillation.[6]

Determination of Melting Point (Freezing Point)

The melting point, or more accurately for this type of compound, the freezing point, is determined by methods like ASTM D2386, "Standard Test Method for Freezing Point of Aviation Fuels." [11][12][13][14][15]

-

Principle: This method determines the temperature at which solid hydrocarbon crystals, formed on cooling, disappear when the temperature of the fuel is allowed to rise.[12]

-

Apparatus: A jacketed sample tube, a stirrer, a calibrated thermometer, and a cooling bath.

-

Procedure: A 25 mL sample is placed in the sample tube and cooled in the cooling bath while being continuously stirred. The sample is observed for the formation of solid crystals. Once crystals appear, the tube is removed from the bath, and the sample is allowed to warm up slowly while being stirred. The temperature at which the last crystals disappear is recorded as the freezing point.[13]

Determination of Density

The density of 1-tridecene is measured using a digital density meter according to ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter." [16][17][18][19][20]

-

Principle: A small volume of the liquid sample is introduced into a U-shaped oscillating tube, and the change in the oscillating frequency of the tube caused by the sample is used to determine its density.[17]

-

Apparatus: A digital density meter with a U-tube oscillator and a temperature-controlled cell.

-

Procedure: The instrument is calibrated with dry air and a reference standard of known density (e.g., pure water). The sample is then injected into the clean, dry U-tube. The instrument measures the oscillation period and calculates the density of the sample at the specified temperature.[18]

Determination of Refractive Index

The refractive index is determined using a refractometer following the ASTM D1218, "Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids." [1][2][3][21][22][23][24]

-

Principle: This method measures the refractive index of transparent and light-colored hydrocarbon liquids.[2] The refractive index is the ratio of the velocity of light in a vacuum to its velocity in the substance.

-

Apparatus: A calibrated refractometer (e.g., an Abbe-type refractometer) with a light source (typically a sodium D-line) and a temperature-controlled prism.[1]

-

Procedure: A few drops of the sample are placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. The refractive index is then read from the scale. The temperature must be carefully controlled and recorded, as the refractive index is temperature-dependent.[22]

Determination of Flash Point

The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus, as described in ASTM D93, "Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester." [25][26][27][28][29][30][31]

-

Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[29]

-

Apparatus: A Pensky-Martens closed-cup tester, which includes a test cup, a lid with a shutter mechanism for introducing the ignition source, a stirrer, and a heating source.

-

Procedure: The sample is placed in the test cup and heated at a specified rate while being stirred.[30] At regular temperature intervals, the stirring is stopped, and the ignition source is applied by opening the shutter. The test is continued until a flash is observed.[25]

Determination of Vapor Pressure

The vapor pressure of 1-tridecene can be determined using the ASTM D5191, "Standard Test Method for Vapor Pressure of Petroleum Products (Mini Method)." [4][5][32][33][34]

-

Principle: This automated method determines the total vapor pressure exerted in a vacuum by a small, air-containing, volatile liquid sample.[4]

-

Apparatus: An automated vapor pressure instrument.

-

Procedure: A chilled, air-saturated sample is introduced into a temperature-controlled test chamber. The volume of the chamber is then expanded, creating a vacuum. The pressure in the chamber is measured after it reaches equilibrium at the test temperature (typically 37.8 °C).[32]

Determination of Water Solubility

The water solubility of 1-tridecene is determined following a method like the OECD Guideline 105, "Water Solubility." [35][36][37][38][39]

-

Principle: This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for substances with higher solubility. Given the low expected solubility of 1-tridecene, the flask method is generally appropriate for initial assessment. A saturated solution is prepared, and the concentration of the substance in the aqueous phase is determined.[38]

-

Apparatus: A flask, a means of agitation (e.g., magnetic stirrer), a temperature-controlled environment, and an analytical instrument for concentration measurement (e.g., gas chromatography).

-

Procedure: An excess amount of 1-tridecene is added to a known volume of water in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours). After equilibration, the mixture is centrifuged or filtered to separate the aqueous phase from the undissolved substance. The concentration of 1-tridecene in the clear aqueous phase is then determined using a suitable analytical technique.[38]

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the determination and application of physicochemical property data in a research and development setting.

References

- 1. matestlabs.com [matestlabs.com]

- 2. store.astm.org [store.astm.org]

- 3. scribd.com [scribd.com]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D5191 - eralytics [eralytics.com]

- 6. petrolube.com [petrolube.com]

- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. store.astm.org [store.astm.org]

- 11. store.astm.org [store.astm.org]

- 12. shxf17.com [shxf17.com]

- 13. petrolube.com [petrolube.com]

- 14. ASTM D2386 (Freeze Point of Aviation Fuels) – SPL [spllabs.com]

- 15. mastrad.com [mastrad.com]

- 16. store.astm.org [store.astm.org]

- 17. ASTM D4052 - eralytics [eralytics.com]

- 18. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 19. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 20. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 21. standards.iteh.ai [standards.iteh.ai]

- 22. petrolube.com [petrolube.com]

- 23. store.astm.org [store.astm.org]

- 24. webstore.ansi.org [webstore.ansi.org]

- 25. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 26. store.astm.org [store.astm.org]

- 27. ASTM D93 - eralytics [eralytics.com]

- 28. petrolube.com [petrolube.com]

- 29. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 30. delltech.com [delltech.com]

- 31. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 32. ASTM D5191 for Reid Vapor Pressure | Ayalytical [ayalytical.com]

- 33. webstore.ansi.org [webstore.ansi.org]

- 34. store.astm.org [store.astm.org]

- 35. oecd.org [oecd.org]

- 36. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 37. oecd.org [oecd.org]

- 38. filab.fr [filab.fr]

- 39. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

An In-depth Technical Guide to the Synthesis of 1-Tridecene via Ethylene Oligomerization

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of linear alpha-olefins (LAOs), including 1-tridecene, through the catalytic oligomerization of ethylene is a cornerstone of the modern petrochemical industry. These compounds are critical intermediates in the production of polymers, detergents, lubricants, and fine chemicals. While highly selective processes for short-chain LAOs like 1-hexene and 1-octene have been developed, the production of longer-chain LAOs such as 1-tridecene typically relies on non-selective oligomerization processes that yield a broad distribution of products. This guide provides a comprehensive technical overview of the core principles, catalyst systems, reaction mechanisms, and experimental protocols relevant to the synthesis of 1-tridecene from ethylene. It focuses on established catalyst families, including nickel, zirconium, and titanium-based systems, that operate via a chain-growth mechanism to produce a Schulz-Flory distribution of alpha-olefins.

Introduction: The Landscape of Ethylene Oligomerization

Ethylene oligomerization is the process of converting ethylene, the simplest alkene, into a range of longer-chain linear alpha-olefins (LAOs). The specific carbon number of the resulting olefin is determined by the catalyst system and reaction conditions employed. Industrial and academic efforts have largely focused on two distinct outcomes:

-

Selective Oligomerization: This approach targets the high-yield production of a single, high-value LAO, most commonly 1-hexene (trimerization) or 1-octene (tetramerization).[1][2][3][4][5] These processes are typically catalyzed by chromium-based systems and proceed through a metallacyclic mechanism.[4]

-

Full-Range Oligomerization: This method produces a broad spectrum of LAOs, from 1-butene (C4) to C30+ olefins, which are then separated by distillation. The product distribution typically follows a statistical Schulz-Flory model.[6][7] The synthesis of 1-tridecene (C13H26) falls under this category, as it is not a target for selective synthesis but is instead isolated from a wider product mixture.

The dominant industrial technology for full-range LAO production is the Shell Higher Olefin Process (SHOP), which utilizes a nickel-based catalyst system.[4][6][8] Other significant catalyst systems are based on Ziegler-Natta type formulations, often involving zirconium or titanium.[9][10][11][12]

Core Reaction Mechanism: The Cossee-Arlman Pathway

The formation of a wide distribution of LAOs, including 1-tridecene, is best described by the Cossee-Arlman mechanism.[4][7][13] This mechanism, originally proposed for Ziegler-Natta polymerization, involves the stepwise insertion of monomer units into a metal-alkyl bond.

The key steps are:

-

Initiation: An active metal-hydride (M-H) or metal-alkyl (M-R) species is formed. The first ethylene molecule inserts to form a metal-ethyl or metal-propyl group.

-

Propagation (Chain Growth): Subsequent ethylene molecules coordinate to a vacant site on the metal center and insert into the existing metal-carbon bond, extending the alkyl chain by two carbons at each step.

-

Termination (Chain Transfer): The growing alkyl chain is displaced from the metal center, releasing the LAO. The most common termination pathway is β-hydride elimination, which regenerates the metal-hydride catalyst, allowing it to initiate a new chain.

The competition between the rates of propagation and termination determines the molecular weight distribution of the resulting olefins, which can be modeled by the Schulz-Flory distribution.

References

- 1. mdpi.com [mdpi.com]

- 2. cris.iucc.ac.il [cris.iucc.ac.il]

- 3. Selective ethylene oligomerization: Recent advances in chromium catalysis and mechanistic investigations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. Selective trimerization of ethylene using chromium catalysts complexed with tridentate ligands supported on titanium modified silica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uni-ulm.de [uni-ulm.de]

- 7. Mechanistic Studies of Ethylene and α-Olefin Co-oligomerization Catalyzed by Chromium-PNP Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of α-Olefin by Oligomerization of Ethylene (Part 2) [jstage.jst.go.jp]

- 10. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 11. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]

- 12. osti.gov [osti.gov]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 1-Tridecene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-tridecene (C₁₃H₂₆), a linear alpha-olefin. The document details the characteristic spectral data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals involved in the identification, characterization, and quality control of long-chain alkenes.

Introduction

1-Tridecene is an unsaturated hydrocarbon with the chemical formula C₁₃H₂₆.[1][2][3][4][5] As a terminal alkene, its chemical and physical properties are largely dictated by the presence of the carbon-carbon double bond at the primary position. Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of such molecules. This guide presents a detailed analysis of the spectral features of 1-tridecene, supported by experimental data and protocols.

Spectroscopic Data of 1-Tridecene

The following sections summarize the key spectroscopic data for 1-tridecene. The data is presented in tabular format for clarity and ease of comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of 1-tridecene, a typical terminal alkene, is characterized by several key absorption bands.

Table 1: Infrared Spectral Data of 1-Tridecene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3077 | Medium | =C-H stretch (vinyl)[6] |

| 2925 | Strong | C-H stretch (alkane CH₂) |

| 2854 | Strong | C-H stretch (alkane CH₃ and CH₂) |

| 1641 | Medium | C=C stretch (alkene)[6][7] |

| 1465 | Medium | C-H bend (scissoring, CH₂)[7] |

| 991 | Strong | =C-H bend (out-of-plane) |

| 909 | Strong | =C-H bend (out-of-plane) |

The presence of the vinyl group (=CH₂) is clearly indicated by the C-H stretching vibration above 3000 cm⁻¹ and the strong out-of-plane bending vibrations.[6][7] The C=C stretching vibration is also a key diagnostic peak.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Proton NMR spectroscopy of 1-tridecene reveals distinct signals for the protons on the double bond and the long alkyl chain.

Table 2: ¹H NMR Spectral Data of 1-Tridecene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.88 - 5.71 | m | 1H | -CH=CH₂ |

| 4.99 - 4.88 | m | 2H | -CH=CH ₂ |

| 2.04 | q | 2H | -CH ₂-CH=CH₂ |

| 1.37 - 1.20 | m | 18H | -(CH ₂)₉- |

| 0.88 | t | 3H | -CH ₃ |

The complex multiplet between 5.88 and 5.71 ppm is characteristic of the internal vinyl proton, while the multiplet between 4.99 and 4.88 ppm corresponds to the two terminal vinyl protons. The allylic protons appear as a quartet around 2.04 ppm. The large multiplet between 1.37 and 1.20 ppm represents the numerous methylene groups in the alkyl chain, and the terminal methyl group appears as a triplet around 0.88 ppm.

Carbon-13 NMR spectroscopy provides information on the different carbon environments in 1-tridecene.

Table 3: ¹³C NMR Spectral Data of 1-Tridecene

| Chemical Shift (δ, ppm) | Assignment |

| 139.2 | C H=CH₂ |

| 114.1 | CH=C H₂ |

| 33.9 | C H₂-CH=CH₂ |

| 31.9 | -(C H₂)n- |

| 29.7 | -(C H₂)n- |

| 29.6 | -(C H₂)n- |

| 29.4 | -(C H₂)n- |

| 29.3 | -(C H₂)n- |

| 29.1 | -(C H₂)n- |

| 28.9 | -(C H₂)n- |

| 22.7 | -C H₂-CH₃ |

| 14.1 | -C H₃ |

The sp² hybridized carbons of the double bond are observed at 139.2 ppm and 114.1 ppm. The remaining signals in the aliphatic region correspond to the different methylene carbons of the long alkyl chain and the terminal methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-tridecene, electron ionization (EI) is a common method.

Table 4: Mass Spectrometry Data of 1-Tridecene (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 182 | 5 | [M]⁺ (Molecular Ion) |

| 97 | 45 | [C₇H₁₃]⁺ |

| 83 | 65 | [C₆H₁₁]⁺ |

| 69 | 80 | [C₅H₉]⁺ |

| 55 | 100 | [C₄H₇]⁺ |

| 41 | 95 | [C₃H₅]⁺ |

The molecular ion peak is observed at m/z 182, confirming the molecular weight of 1-tridecene.[1][3] The fragmentation pattern is characteristic of a long-chain alkene, with prominent peaks corresponding to the loss of alkyl fragments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid 1-tridecene.

Methodology:

-

Sample Preparation: A neat liquid sample of 1-tridecene is used. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[8]

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure: a. Obtain a background spectrum of the clean salt plates. b. Place the salt plates with the 1-tridecene sample in the spectrometer's sample holder. c. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. d. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of 1-tridecene.

Methodology:

-

Sample Preparation: a. Dissolve approximately 10-20 mg of 1-tridecene in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). b. Transfer the solution to a 5 mm NMR tube.

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: a. Tune and shim the spectrometer to optimize the magnetic field homogeneity. b. Acquire the ¹H NMR spectrum using a standard pulse sequence. c. Process the data by applying Fourier transformation, phase correction, and baseline correction. d. Integrate the signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Acquisition: a. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. b. Process the data similarly to the ¹H NMR spectrum. c. Reference the chemical shifts to the solvent peak.

-

Data Analysis: Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the 1-tridecene molecule.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of 1-tridecene.

Methodology:

-

Sample Preparation: a. Prepare a dilute solution of 1-tridecene in a volatile organic solvent (e.g., methanol or hexane) at a concentration of approximately 1 µg/mL.

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

-

Procedure (GC-MS): a. Inject a small volume (e.g., 1 µL) of the sample solution into the GC. b. The GC separates the components of the sample, and 1-tridecene elutes at a specific retention time. c. The eluted compound enters the MS, where it is ionized by a beam of electrons (typically 70 eV). d. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). e. A detector records the abundance of each ion.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of 1-tridecene.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like 1-tridecene.

Caption: Workflow of Spectroscopic Analysis of 1-Tridecene.

Conclusion

The spectroscopic analysis of 1-tridecene by IR, ¹H NMR, ¹³C NMR, and MS provides a complete and unambiguous structural characterization. The data and protocols presented in this guide serve as a foundational reference for the analysis of 1-tridecene and other long-chain alpha-olefins. These techniques are crucial for ensuring the identity, purity, and quality of such compounds in research, development, and industrial applications.

References

- 1. 1-Tridecene | C13H26 | CID 17095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Tridecene [webbook.nist.gov]

- 3. 1-Tridecene [webbook.nist.gov]

- 4. 1-Tridecene [webbook.nist.gov]

- 5. 1-Tridecene [webbook.nist.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of 1-Tridecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of 1-tridecene using gas chromatography-mass spectrometry (GC-MS). It includes detailed experimental protocols, quantitative data, and a workflow visualization to support researchers and scientists in their analytical endeavors.

Introduction to 1-Tridecene and its Analysis

1-Tridecene (also known as n-tridec-1-ene or α-tridecene) is an unsaturated aliphatic hydrocarbon with the chemical formula C₁₃H₂₆.[1][2][3] Its analysis is crucial in various fields, including petrochemicals, environmental monitoring, and the study of volatile organic compounds from biological sources.[4] Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of 1-tridecene due to its high sensitivity and specificity.[5][6][7]

Physicochemical Properties of 1-Tridecene

A summary of the key physicochemical properties of 1-tridecene is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₆ | [1][2][3] |

| Molecular Weight | 182.35 g/mol | [1][8] |

| CAS Number | 2437-56-1 | [1][2][3][8] |

| Appearance | Watery colorless liquid | [8] |

| Boiling Point | 232-234 °C | [9] |

| Synonyms | n-Tridec-1-ene, Tridecene-1, α-Tridecene | [1][2] |

Gas Chromatography of 1-Tridecene

Gas chromatography separates volatile compounds based on their partitioning between a stationary phase and a mobile phase. The retention time (RT) and Kovats retention index (RI) are key parameters for the identification of 1-tridecene.

Retention Data

The retention behavior of 1-tridecene can vary depending on the GC column and analytical conditions. Below is a summary of reported retention data.

| Parameter | Stationary Phase | Value | Reference |

| Retention Time (min) | Glass capillary | 7.2412 (average) | [9] |

| Kovats Retention Index | Standard non-polar | 1297, 1301, 1302 | [10] |

| Kovats Retention Index | Semi-standard non-polar | 1297, 1305 | [10] |

| Kovats Retention Index | Standard polar | 1348, 1350.4, 1353.1, 1354.9, 1355, 1356, 1357, 1358, 1360, 1361, 1362, 1365, 1366 | [10] |

Mass Spectrometry of 1-Tridecene

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the identification and structural elucidation of compounds. When 1-tridecene is analyzed by electron ionization (EI) MS, it undergoes fragmentation, producing a characteristic mass spectrum.

Electron Ionization Mass Spectrum

The mass spectrum of 1-tridecene is characterized by a molecular ion peak (M⁺) and several fragment ions. The fragmentation pattern is typical for long-chain alkenes, with clusters of peaks separated by 14 mass units (corresponding to CH₂ groups).[11]

| m/z | Relative Intensity (%) |

| 41 | 100 |

| 43 | 85 |

| 55 | 80 |

| 57 | 60 |

| 69 | 55 |

| 70 | 50 |

| 83 | 45 |

| 97 | 35 |

| 182 (M⁺) | 5 |

Data sourced from the NIST WebBook.[1]

Experimental Protocol for GC-MS Analysis of 1-Tridecene

This section provides a detailed experimental protocol for the analysis of 1-tridecene by GC-MS. This protocol is a synthesis of general best practices and specific information available for hydrocarbon analysis.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of 1-tridecene in a volatile organic solvent such as hexane or dichloromethane. Create a series of calibration standards by serial dilution of the stock solution to the desired concentration range (e.g., 0.1, 1, 10, 100 ng/µL).

-

Sample Preparation: For liquid samples, dissolve a known amount of the sample in a suitable solvent. For solid samples, perform a solvent extraction. The final concentration should fall within the calibration range.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is suitable for this analysis.

| Parameter | Recommended Setting |

| GC Column | A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.[12] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.[12] |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[12] |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Scan Range | m/z 35-400 |

| Solvent Delay | 3 minutes |

Data Analysis

-

Peak Identification: Identify the peak corresponding to 1-tridecene based on its retention time.

-

Mass Spectrum Confirmation: Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantification: Create a calibration curve by plotting the peak area of the 1-tridecene standard against its concentration. Determine the concentration of 1-tridecene in the sample by interpolating its peak area on the calibration curve.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the GC-MS analysis of a sample containing 1-tridecene.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to successfully perform GC-MS analysis of 1-tridecene. Adherence to the detailed protocols and understanding of the underlying principles will ensure accurate and reliable results.

References

- 1. 1-Tridecene [webbook.nist.gov]

- 2. 1-Tridecene [webbook.nist.gov]

- 3. 1-Tridecene [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. mdpi.com [mdpi.com]

- 8. 1-Tridecene | C13H26 | CID 17095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Tridecene | C13H26 | CID 5364435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of C13 Alpha-Olefins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of C13 alpha-olefins, with a specific focus on 1-tridecene. It is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize vibrational spectroscopy for the characterization of long-chain alkenes.

Introduction to the Infrared Spectroscopy of Alpha-Olefins

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern is unique to the molecule's structure, making IR spectroscopy an excellent tool for functional group identification and molecular characterization.

For C13 alpha-olefins, such as 1-tridecene (C13H26), IR spectroscopy is particularly useful for confirming the presence of the terminal double bond (C=C) and for characterizing the long aliphatic chain. The key vibrational modes of interest include the stretching and bending of C-H bonds in both the vinyl group (=CH2) and the saturated alkyl chain (-CH2-, -CH3), as well as the characteristic C=C stretching vibration.

Quantitative Infrared Spectral Data for 1-Tridecene

The following table summarizes the characteristic infrared absorption bands for 1-tridecene, based on spectral data from the NIST/EPA Gas-Phase Infrared Database and other spectral libraries.[1][2] These values are representative and may shift slightly depending on the sample phase (gas, liquid, or solid) and the specific spectroscopic technique employed.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3080 | =C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds on the terminal double bond. This peak is characteristic of alkenes.[3][4] |

| ~2960-2850 | C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds in the methyl (-CH3) and methylene (-CH2-) groups of the long alkyl chain.[4][5] |

| ~1640 | C=C Stretch | Stretching of the carbon-carbon double bond. This is a key indicator for the presence of an alkene.[4][6] |

| ~1465 | -CH2- Scissoring | Bending (scissoring) vibration of the methylene groups in the alkyl chain. |

| ~990 and ~910 | =C-H Bend | Out-of-plane bending (wagging) vibrations of the C-H bonds of the vinyl group (-CH=CH2). These two bands are highly characteristic of monosubstituted alkenes.[4][5] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of Liquid C13 Alpha-Olefins

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy, particularly for liquid and solid samples.[6] It requires minimal sample preparation and is well-suited for the analysis of neat (undiluted) liquid samples like 1-tridecene.[7][8]

Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)

-

Sample of C13 alpha-olefin (e.g., 1-tridecene)

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and functioning correctly.

-

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO2, water vapor) and the ATR crystal itself.

-

Sample Application: Place a small drop of the liquid C13 alpha-olefin onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Sample Spectrum: Acquire the infrared spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample before the next measurement.

Mandatory Visualizations

Experimental Workflow for ATR-FTIR Analysis

The following diagram illustrates the logical workflow for obtaining an IR spectrum of a C13 alpha-olefin using the ATR-FTIR technique.

Caption: Workflow for ATR-FTIR analysis of C13 alpha-olefins.

Conclusion

Infrared spectroscopy is an indispensable technique for the structural characterization of C13 alpha-olefins. The key spectral features, including the =C-H stretch above 3000 cm⁻¹, the C=C stretch around 1640 cm⁻¹, and the characteristic out-of-plane =C-H bending vibrations, provide unambiguous evidence for the terminal alkene functionality. The detailed experimental protocol for ATR-FTIR analysis outlined in this guide offers a straightforward and reliable method for obtaining high-quality spectra of these long-chain hydrocarbons. This information is critical for quality control, reaction monitoring, and structural elucidation in various scientific and industrial applications, including drug development.

References

- 1. 1-Tridecene [webbook.nist.gov]

- 2. 1-Tridecene [webbook.nist.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. 1-Tridecene | C13H26 | CID 17095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Thermal Decomposition Pathways of 1-Tridecene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal decomposition of 1-tridecene is limited in publicly available literature. The following guide is constructed based on established principles of long-chain α-olefin pyrolysis, with specific examples and data drawn from studies on analogous, shorter-chain alkenes. The proposed pathways and product distributions for 1-tridecene are therefore predictive and intended to serve as a foundational guide for further research.

Introduction

1-Tridecene, a long-chain α-olefin, is a compound of interest in various industrial and research applications. Understanding its thermal stability and decomposition pathways is crucial for processes involving high temperatures, such as in fuel combustion, chemical synthesis, and the degradation of materials. The thermal decomposition of long-chain hydrocarbons like 1-tridecene is a complex process governed by free-radical chain reactions. This guide provides a detailed overview of the probable thermal decomposition pathways of 1-tridecene, supported by data from related compounds and established reaction mechanisms.

The decomposition process can be broadly categorized into three main stages: initiation, propagation, and termination. Initiation involves the initial breaking of a covalent bond to form free radicals. Propagation consists of a series of reactions where these radicals react with other molecules to form new radicals. Termination reactions involve the combination of radicals to form stable, non-radical products.

Proposed Thermal Decomposition Pathways of 1-Tridecene

The thermal decomposition of 1-tridecene is expected to proceed via a free-radical chain mechanism. The high temperatures provide the necessary energy to overcome the activation barriers for bond homolysis.

2.1. Initiation Reactions

The initiation of the decomposition of 1-tridecene likely involves the cleavage of the weakest bonds in the molecule. The C-C bonds are generally weaker than C-H bonds. The allylic C-C bond (the bond between the third and fourth carbon atoms) is particularly susceptible to cleavage due to the resonance stabilization of the resulting allyl radical.

-

Allylic C-C Bond Cleavage: This is considered the most probable initiation step, leading to the formation of an allyl radical and a decyl radical. CH2=CH-CH2-C10H21 → CH2=CH-CH2• + •C10H21

-

Other C-C Bond Cleavage: Fission of other C-C bonds along the alkyl chain can also occur, leading to a variety of smaller alkyl radicals.

2.2. Propagation Reactions

Once radicals are formed, they propagate the chain reaction through several types of reactions:

-

Hydrogen Abstraction: A radical can abstract a hydrogen atom from a 1-tridecene molecule, forming a stable molecule and a new, larger radical. The abstraction is most likely to occur from an allylic position due to the stability of the resulting radical. R• + C13H26 → RH + •C13H25

-

Radical Isomerization: The initially formed radicals can undergo isomerization through intramolecular hydrogen shifts, leading to the formation of more stable secondary or tertiary radicals.

-

β-Scission: This is a crucial step in the decomposition of large radicals, where the radical breaks at the C-C bond beta to the radical center. This reaction leads to the formation of a smaller alkene and a smaller radical. For example, a tridecyl radical could undergo β-scission to produce ethene and a primary undecyl radical. •CH2-(CH2)11-CH3 → CH2=CH2 + •(CH2)9-CH3

-

Radical Addition to a Double Bond: A radical can add to the double bond of a 1-tridecene molecule or a smaller alkene product, forming a larger, more complex radical.

2.3. Termination Reactions

The chain reactions are terminated when two radicals combine to form a stable molecule.

-

Radical Combination: Two radicals can combine to form a larger molecule. R1• + R2• → R1-R2

-

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in an alkane and an alkene. •C2H5 + •C2H5 → C2H6 + C2H4

Quantitative Data on Decomposition Products

| Product Class | Representative Products | Expected Abundance (by analogy to shorter-chain alkenes) |

| Light Alkenes | Ethene, Propene, 1-Butene, 1-Pentene, 1-Hexene | High |

| Light Alkanes | Methane, Ethane, Propane, Butane | Moderate |

| Dienes | 1,3-Butadiene, 1,3-Pentadiene | Moderate |

| Longer Chain Fragments | Alkanes and alkenes with 7-12 carbon atoms | Low |

| Hydrogen | H₂ | Low |

Table 1: Predicted product distribution from the thermal decomposition of 1-tridecene, based on analogous data from shorter-chain α-olefins.

Experimental Protocols

The study of gas-phase thermal decomposition of hydrocarbons like 1-tridecene is typically carried out using specialized experimental setups that allow for precise control of temperature, pressure, and reaction time.

4.1. Shock Tube Pyrolysis

A common technique for studying high-temperature gas-phase reactions is the use of a single-pulse shock tube.

-

Apparatus: A single-pulse shock tube consists of a long tube separated by a diaphragm into a high-pressure driver section and a low-pressure driven section. The driven section is filled with a dilute mixture of the reactant (e.g., 1-tridecene in an inert gas like argon).

-

Procedure:

-

A high-pressure gas in the driver section is suddenly released by rupturing the diaphragm, generating a shock wave that travels through the driven section.

-

The shock wave rapidly heats and compresses the reactant mixture to a specific high temperature and pressure.

-

The reaction occurs for a very short and well-defined period (microseconds to milliseconds).

-

A reflected shock wave from the end of the tube further heats the gas, and the reaction is then rapidly quenched by an expansion wave.

-

The product mixture is then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the decomposition products.[2]

-

4.2. Flow Reactor Pyrolysis

Flow reactors are also used to study pyrolysis under controlled conditions, typically at longer residence times than shock tubes.

-

Apparatus: A flow reactor system generally consists of a heated reactor tube (often made of quartz or a chemically inert metal), a system for introducing the reactant and a carrier gas at a controlled flow rate, and a system for collecting and analyzing the products.

-

Procedure:

-

A dilute mixture of 1-tridecene in an inert gas is continuously passed through the heated reactor.

-

The temperature of the reactor is precisely controlled.

-

The residence time of the gas in the hot zone is determined by the flow rate and the reactor volume.

-

The effluent from the reactor is rapidly cooled to quench the reactions.

-

The product stream is analyzed online or collected for offline analysis by GC-MS or other analytical techniques.

-

Visualizations

5.1. Proposed Thermal Decomposition Pathway of 1-Tridecene

A simplified diagram of the proposed free-radical decomposition pathway for 1-tridecene.

5.2. Experimental Workflow for Shock Tube Pyrolysis

A general workflow for studying 1-tridecene pyrolysis using a shock tube.

5.3. Logical Relationship of Decomposition Stages

The logical progression of the free-radical chain reaction in thermal decomposition.

References

Quantum Chemical Calculations for 1-Tridecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the characterization of 1-Tridecene. 1-Tridecene, an unsaturated aliphatic hydrocarbon with the molecular formula C13H26, serves as a valuable model for understanding the electronic and structural properties of long-chain alkenes.[1][2][3][4][5][6][7] This document outlines the standard computational methodologies, including Density Functional Theory (DFT), for geometry optimization, vibrational frequency analysis, and the determination of key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Detailed protocols for performing these calculations are presented, along with templates for the systematic presentation of the resulting data. The logical workflow of these computational experiments is visualized to aid in the conceptual understanding of the process. This guide is intended for researchers and professionals seeking to apply computational chemistry techniques to elucidate the molecular characteristics of 1-Tridecene and related olefinic compounds.

Introduction

1-Tridecene is a linear alpha-olefin with a terminal double bond.[1][2][3][4][6] Its long hydrocarbon chain and the presence of a reactive π-system make it a subject of interest in various chemical contexts, including polymer chemistry and as a component in complex organic mixtures. Understanding its conformational landscape, electronic structure, and reactivity at a molecular level is crucial for predicting its behavior and for the rational design of new materials and chemical processes.

Quantum chemical calculations provide a powerful, non-experimental means to investigate the properties of molecules like 1-Tridecene with high accuracy. These ab initio and DFT methods allow for the determination of molecular geometries, vibrational spectra, and a host of electronic properties that are often difficult or expensive to measure experimentally. This guide outlines a standard computational protocol for the theoretical investigation of 1-Tridecene.

Computational Methodology: A Detailed Protocol

This section details the recommended workflow for performing quantum chemical calculations on 1-Tridecene.

Molecular Model Construction

-

Software: A molecular modeling software such as GaussView, Avogadro, or ChemDraw is used to construct the initial 3D structure of 1-Tridecene (C13H26).

-

Initial Geometry: The molecule is built with standard bond lengths and angles. For 1-Tridecene, this involves creating a 13-carbon chain and placing a double bond between the first and second carbon atoms. The initial conformation of the alkyl chain can be set to an all-trans (anti-periplanar) arrangement to minimize steric hindrance.

Geometry Optimization and Vibrational Frequency Analysis

-

Theoretical Level: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for a molecule of this size.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used choice for organic molecules.

-

Basis Set: The 6-31G(d,p) basis set is a suitable starting point, providing a good compromise between accuracy and computational expense. This basis set includes polarization functions on both heavy (d) and hydrogen (p) atoms, which are important for accurately describing chemical bonds.

-

-

Calculation Type:

-

A geometry optimization (Opt) calculation is performed to find the minimum energy conformation of the molecule.

-

Following the optimization, a frequency (Freq) calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To calculate the harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

-

-

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is used to perform these calculations.

Electronic Properties Calculation

-

Methodology: Using the optimized geometry obtained in the previous step, a single-point energy calculation is performed to determine the electronic properties.

-

Properties of Interest:

-

HOMO and LUMO Energies: The energies of the Highest Occupoccupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the polarity of different parts of the molecule.

-

Data Presentation

The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometric Parameters for 1-Tridecene

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Lengths (Å) | C1=C2 | Value |

| C2-C3 | Value | |

| C-H (vinyl) | Value | |

| C-H (alkyl) | Value | |

| **Bond Angles (°) ** | ∠C1=C2-C3 | Value |

| ∠H-C1=C2 | Value | |

| ∠H-C-H (alkyl) | Value | |

| Dihedral Angles (°) | ∠H-C1=C2-C3 | Value |

| ∠C1=C2-C3-C4 | Value |

Note: "Value" indicates where the calculated data would be placed.

Table 2: Calculated Electronic Properties of 1-Tridecene

| Property | Calculated Value (B3LYP/6-31G(d,p)) |

| Total Energy (Hartree) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Note: "Value" indicates where the calculated data would be placed.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations described in this guide.

Caption: Workflow for Quantum Chemical Calculations of 1-Tridecene.

Conclusion

This guide has outlined a standard and robust protocol for the quantum chemical investigation of 1-Tridecene. By following the detailed steps for model construction, geometry optimization, frequency analysis, and the calculation of electronic properties, researchers can obtain valuable insights into the molecular structure and reactivity of this long-chain alkene. The systematic presentation of data in the provided tabular format and the visualization of the computational workflow are intended to facilitate a clear and comprehensive analysis. The methodologies described herein are foundational and can be extended to more complex studies, such as reaction mechanism investigations or the analysis of intermolecular interactions, providing a powerful tool for professionals in chemical research and drug development.

References

- 1. 1-Tridecene | C13H26 | CID 17095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Tridecene [webbook.nist.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1-Tridecene [webbook.nist.gov]

- 5. Showing Compound 1-Tridecene (FDB002899) - FooDB [foodb.ca]

- 6. 1-Tridecene [webbook.nist.gov]

- 7. Tridecene | C13H26 | CID 5364435 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of the Terminal Double Bond in 1-Tridecene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the terminal double bond in 1-tridecene, a long-chain alpha-olefin of significant interest in organic synthesis and materials science. The document details key reactions, including hydrogenation, hydrohalogenation, hydration, oxidation, and polymerization, with a focus on providing quantitative data, detailed experimental protocols, and mechanistic insights.

Introduction